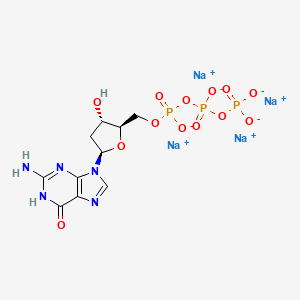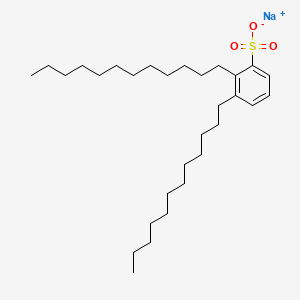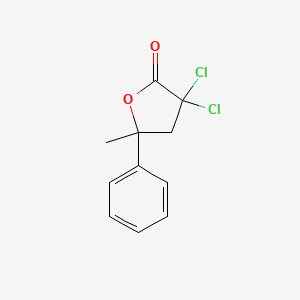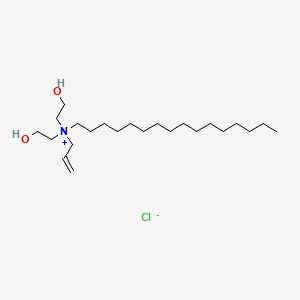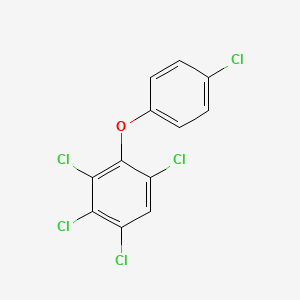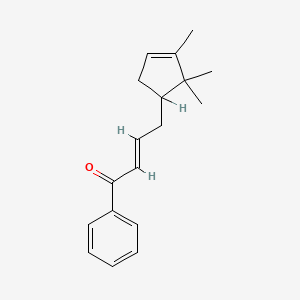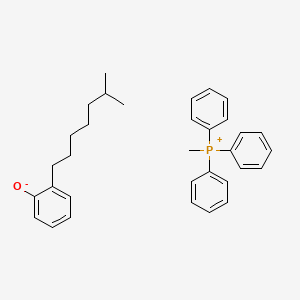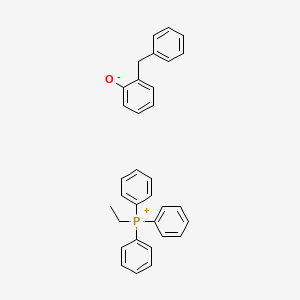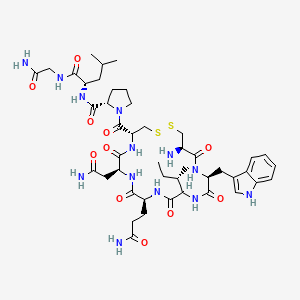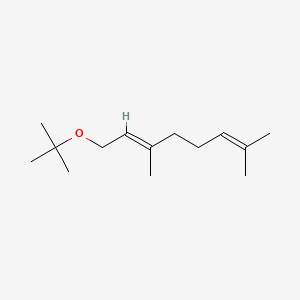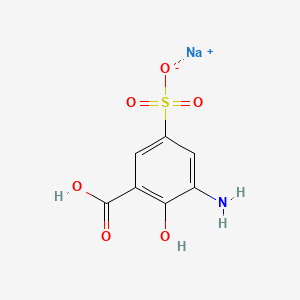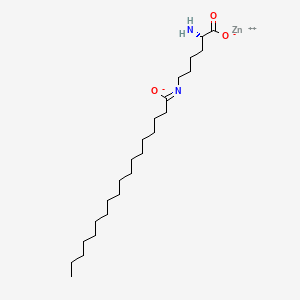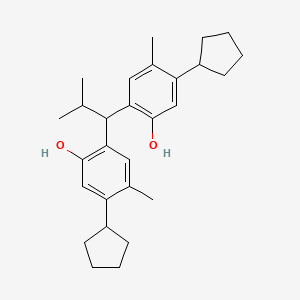
2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)は、その独特の化学構造と特性で知られる合成有機化合物です。2つのシクロペンチル基と2つのp-クレゾールユニットが2-メチルプロピリデンブリッジを介して結合しているのが特徴です。
製造方法
合成経路と反応条件
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)の合成は、通常、5-シクロペンチル-p-クレゾールと2-メチルプロピリデンジクロリドを塩基性条件下で縮合させることを含みます。反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で行われ、求核置換反応による目的生成物の形成を促進します。
工業的製造方法
工業規模では、2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)の製造は、同様の合成経路に従いますが、収率と純度を向上させるための最適化された反応条件を含む場合があります。これには、高純度試薬の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応解析
反応の種類
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キノン誘導体を生成するために酸化することができます。
還元: 還元反応によって、化合物は対応するヒドロキノン型に変換することができます。
置換: 求電子性芳香族置換反応によって、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬が酸性条件で使用されます。
生成される主な生成物
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
置換: ハロゲン化またはニトロ化された芳香族化合物。
科学研究への応用
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)は、科学研究において幅広い用途を持っています。
化学: 複雑な有機分子の合成における前駆体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療効果と創薬におけるリード化合物として研究されています。
工業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) typically involves the condensation of 5-cyclopentyl-p-cresol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造は、酵素の活性部位に適合し、その活性を阻害または調節する可能性があります。さらに、その芳香環と置換基は、さまざまな非共有結合相互作用に関与し、生体経路や細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
2,2’-(2-メチルプロピリデン)ビス(4-メチルフェノール): 類似の構造ですが、シクロペンチル基がありません。
2,2’-(2-メチルプロピリデン)ビス(5-tert-ブチル-p-クレゾール): シクロペンチル基の代わりにtert-ブチル基が含まれています。
2,2’-(2-メチルプロピリデン)ビス(5-フェニル-p-クレゾール): シクロペンチル基の代わりにフェニル基が含まれています。
独自性
2,2’-(2-メチルプロピリデン)ビス(5-シクロペンチル-p-クレゾール)は、シクロペンチル基の存在により独特です。これらの基は、独特の立体および電子的特性を付与します。これらの特性は、化合物の反応性、安定性、他の分子との相互作用に影響を与える可能性があり、さまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,2’-(2-Methylpropylidene)bis(4-methylphenol): Similar structure but lacks the cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(5-tert-butyl-p-cresol): Contains tert-butyl groups instead of cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(5-phenyl-p-cresol): Features phenyl groups in place of cyclopentyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
93892-43-4 |
|---|---|
分子式 |
C28H38O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
5-cyclopentyl-2-[1-(4-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-13-18(3)22(15-26(24)29)20-9-5-6-10-20)25-14-19(4)23(16-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
InChIキー |
HJWMYGHHFIQRCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C(C3=C(C=C(C(=C3)C)C4CCCC4)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


